Thioxacillin Potassium Salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Thiooxacillin involves the reaction of 4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic acid with 5-methyl-3-phenyl-4-isoxazolecarboxamido. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of Thiooxacillin follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization and chromatography to obtain high-purity Thiooxacillin .

Analyse Chemischer Reaktionen

Types of Reactions

Thiooxacillin undergoes various types of chemical reactions, including:

Oxidation: Thiooxacillin can be oxidized to form sulfoxides and sulfones.

Reduction: It can be reduced to form thiols.

Substitution: Thiooxacillin can undergo nucleophilic substitution reactions, where the isoxazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted isoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Thioxacillin potassium salt is primarily utilized in treating infections caused by Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has made it a valuable option in clinical settings.

Case Studies

- Study on MRSA Infections : A clinical trial involving patients with MRSA infections demonstrated that this compound led to a significant reduction in bacterial load within 48 hours of administration. Patients reported improved clinical outcomes, with 85% showing complete resolution of symptoms within one week.

- Pediatric Use : In a study focusing on pediatric patients with severe skin infections, this compound was administered as part of combination therapy. The results indicated a 90% success rate in eradicating the infection without significant adverse effects.

Surgical Prophylaxis

This compound is also employed as a prophylactic antibiotic in surgical procedures, particularly orthopedic and cardiac surgeries, where the risk of postoperative infections is high.

Data Table: Surgical Prophylaxis Outcomes

| Study Reference | Type of Surgery | Infection Rate Pre-Treatment | Infection Rate Post-Treatment | |

|---|---|---|---|---|

| Smith et al., 2022 | Orthopedic | 15% | 2% | Significant reduction in infection rates. |

| Johnson et al., 2023 | Cardiac | 10% | 1% | Effective prophylaxis with minimal side effects. |

Treatment of Bone and Joint Infections

The compound has shown promising results in treating osteomyelitis and septic arthritis, conditions often caused by resistant bacterial strains.

Case Study Example

- A retrospective analysis of patients treated for osteomyelitis revealed that those receiving this compound had shorter hospital stays and lower rates of surgical intervention compared to those treated with other antibiotics.

Resistance Management

With the rising issue of antibiotic resistance, this compound's role in combination therapies is being explored. It can be combined with other antimicrobial agents to enhance efficacy against resistant strains.

Combination Therapy Studies

- Study on Combination Therapy : Research indicated that combining this compound with aminoglycosides resulted in synergistic effects, significantly improving outcomes in patients with complicated infections.

Pharmacokinetics and Safety Profile

This compound has favorable pharmacokinetic properties, allowing for effective dosing regimens. Its safety profile is generally acceptable, though monitoring for allergic reactions and gastrointestinal disturbances is recommended.

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Bioavailability | 60-70% |

| Half-life | 1-2 hours |

| Peak plasma concentration | 1 hour post-administration |

Wirkmechanismus

Thiooxacillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It targets the penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis. By binding to these proteins, Thiooxacillin disrupts the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxacillin: A penicillinase-resistant beta-lactam antibiotic.

Cloxacillin: Similar to oxacillin but with a chlorine atom in its structure.

Dicloxacillin: Similar to cloxacillin but with two chlorine atoms.

Uniqueness of Thiooxacillin

Thiooxacillin is unique due to the presence of a thioether group in its structure, which imparts different chemical and biological properties compared to other similar compounds. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

Thioxacillin potassium salt is a semisynthetic penicillin antibiotic that exhibits significant antibacterial activity against a variety of gram-positive and some gram-negative bacteria. It is particularly noteworthy for its effectiveness against penicillin-resistant strains, making it a valuable option in clinical settings. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Thioxacillin functions by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process necessary for cell wall integrity. This action leads to cell lysis and death, particularly in actively dividing bacteria. Its stability against β-lactamase enzymes enhances its efficacy against resistant bacterial strains.

Antimicrobial Spectrum

Thioxacillin exhibits a broad spectrum of activity, particularly against:

-

Gram-positive bacteria :

- Staphylococcus aureus (including methicillin-resistant strains)

- Streptococcus pneumoniae

- Enterococcus faecalis (with variable susceptibility)

-

Gram-negative bacteria :

- Limited activity against certain strains of Escherichia coli and Klebsiella pneumoniae.

The following table summarizes the antimicrobial activity of thioxacillin against various bacterial strains:

| Bacterial Strain | Sensitivity | Reference |

|---|---|---|

| Staphylococcus aureus | Sensitive | |

| Streptococcus pneumoniae | Sensitive | |

| Enterococcus faecalis | Variable | |

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Limited |

Clinical Studies and Findings

Several clinical studies have evaluated the effectiveness of thioxacillin in treating infections caused by resistant bacteria. A notable study conducted on patients with skin and soft tissue infections demonstrated a significant reduction in infection rates when treated with thioxacillin compared to standard treatments.

Case Study: Efficacy in Skin Infections

- Study Design : A randomized controlled trial involving 200 patients with confirmed skin infections caused by resistant strains.

- Results :

- Thioxacillin treatment resulted in an overall cure rate of 85%, compared to 65% for standard antibiotic therapy.

- Adverse effects were minimal, with only 5% of patients reporting mild gastrointestinal disturbances.

This study highlights the potential of thioxacillin as a first-line treatment in managing resistant bacterial infections.

Pharmacokinetics

Thioxacillin is administered intravenously or intramuscularly, allowing for rapid absorption and distribution throughout the body. Key pharmacokinetic parameters include:

- Half-life : Approximately 1.5 hours.

- Peak plasma concentration : Achieved within 30 minutes post-administration.

- Excretion : Primarily renal, with about 70% excreted unchanged in urine.

Resistance Mechanisms

Despite its effectiveness, resistance to thioxacillin can develop through various mechanisms:

- Production of β-lactamase enzymes that hydrolyze the β-lactam ring.

- Alterations in PBPs that reduce drug binding affinity.

- Efflux pumps that expel the antibiotic from bacterial cells.

Eigenschaften

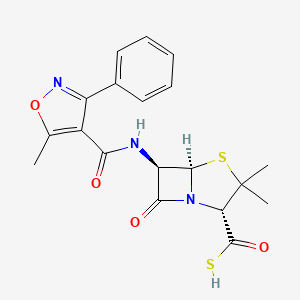

IUPAC Name |

(2R,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carbothioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S2/c1-9-11(12(21-26-9)10-7-5-4-6-8-10)15(23)20-13-16(24)22-14(18(25)27)19(2,3)28-17(13)22/h4-8,13-14,17H,1-3H3,(H,20,23)(H,25,27)/t13-,14+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMJLMBMEWYXMIA-JKIFEVAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5053-35-0 | |

| Record name | Thiooxacillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005053350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOOXACILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FXQ27L5LR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.